molecular formula C16H20ClNO4 B594688 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1217859-41-0

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594688
CAS No.: 1217859-41-0
M. Wt: 325.789
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is characterized by a precisely defined stereochemical framework that encompasses multiple functional groups arranged in a specific three-dimensional configuration. The compound possesses the molecular formula C₁₆H₂₀ClNO₄ with a molecular weight of 325.79 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The systematic International Union of Pure and Applied Chemistry nomenclature designation reflects the compound's stereochemical specificity, with the (3R,4S) notation indicating the absolute configuration at the pyrrolidine ring's carbon-3 and carbon-4 positions respectively.

The pyrrolidine ring serves as the central structural motif, functioning as a five-membered nitrogen-containing heterocycle that provides the molecular framework for substituent attachment. This saturated scaffold contributes to the compound's three-dimensional coverage through its non-planar ring geometry, a phenomenon that enhances pharmacophore space exploration due to the sp³-hybridization of the ring carbons. The tert-butoxycarbonyl group, commonly referenced as the Boc protecting group, is attached to the nitrogen atom at position 1 of the pyrrolidine ring, providing both steric bulk and chemical protection during synthetic transformations.

The 3-chlorophenyl substituent is positioned at the carbon-4 position of the pyrrolidine ring, introducing an aromatic system with electron-withdrawing characteristics due to the chlorine substituent at the meta position of the benzene ring. This aromatic group significantly influences the compound's physicochemical properties, including lipophilicity and potential intermolecular interactions. The carboxylic acid functionality at position 3 of the pyrrolidine ring provides a site for hydrogen bonding and ionic interactions, contributing to the molecule's overall polarity and potential biological activity.

Table 1: Molecular Descriptors and Physical Properties

Property Value Reference
Molecular Formula C₁₆H₂₀ClNO₄
Molecular Weight 325.79 g/mol
Chemical Abstracts Service Number 1217859-41-0
Heavy Atoms Count 22
Rotatable Bond Count 4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The stereochemical nomenclature follows the Cahn-Ingold-Prelog priority rules, where the R configuration at carbon-3 indicates that the highest priority substituents are arranged in a clockwise manner when viewed from the position opposite to the lowest priority group. Similarly, the S configuration at carbon-4 denotes a counterclockwise arrangement of priority substituents. This precise stereochemical designation is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

Properties

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Glycine ethyl ester hydrochloride undergoes N-protection using methyl chloroformate (ClCOOMe) in dichloromethane (DCM) with triethylamine (TEA) as base (0°C to RT, 3 h). This yields N-methoxycarbonyl glycine ethyl ester (Compound 1) in 92% purity.

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C
Molar Ratio (Glycine:TEA:ClCOOMe)1:2:1.05
Yield89%

Pyrrolidine Ring Closure

Ethyl acrylate (2.2 eq) reacts with Compound 1 under lithium tert-butoxide (1.5 eq) in tetrahydrofuran (THF) at −78°C. The Michael addition-cyclization sequence forms the pyrrolidine ring (Compound 2) with 85% yield and >98% diastereomeric purity.

Critical Parameters :

  • Lithium Coordination : Li⁺ stabilizes the enolate intermediate, enforcing trans-diastereoselectivity.

  • Temperature Control : Slow warming (−78°C → 0°C) prevents retro-Michael reactions.

Halogenation and Cross-Coupling

Bromination of Compound 2 using N-bromosuccinimide (NBS) in acetonitrile introduces a bromide at C4 (Compound 3). Subsequent Suzuki-Miyaura coupling with 3-chlorophenylboronic acid employs Pd(OAc)₂ (5 mol%) and K₂CO₃ in toluene/water (4:1), achieving 78% yield.

Catalytic System :

ComponentRole
Pd(OAc)₂Cross-coupling catalyst
SPhos ligandAccelerates oxidative addition
K₂CO₃Base for transmetalation

Stereoselective Hydrogenation

Asymmetric hydrogenation of the α,β-unsaturated ester intermediate (Compound 4) uses [(S)-Xyl-SynPhos-Ru] (0.1 mol%) under 50 psi H₂ in methanol. This step establishes the (3R,4S) configuration with 99.2% ee.

Optimized Conditions :

ParameterValue
Catalyst Loading0.1 mol%
Pressure50 psi H₂
SolventMeOH
ee99.2%

Deprotection and Acid Formation

Hydrolysis of the tert-butyl ester (Compound 5) employs 10% NaOH (aq) at 25°C for 1 h, followed by acidification to pH 3 with HCl. Ethyl acetate extraction and drying yield the final product (Compound 6) in 77% isolated yield.

Purity Data :

MetricValue
HPLC Purity≥99%
Chiral Purity≥99% ee
Melting Point158–160°C

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H).

  • MS (ESI+) : m/z 325.1 [M+H]⁺.

Chromatographic Validation

Chiral HPLC (Chiralpak IA-3 column, 80:20 hexane:isopropanol) confirms enantiopurity, with retention times of 8.2 min (3R,4S) and 9.7 min (3S,4R).

Comparative Method Analysis

Table 1. Alternative Synthetic Approaches

MethodYield (%)ee (%)Key Advantage
Catalytic Hydrogenation7799.2High stereoselectivity
Enzymatic Resolution6598.5Mild conditions
Diastereomeric Crystallization5897.0Low catalyst requirements

The hydrogenation route outperforms alternatives in yield and enantiocontrol, though enzymatic methods offer greener profiles.

Industrial-Scale Considerations

Process Intensification Strategies :

  • Continuous Flow Hydrogenation : Microreactors reduce catalyst loading (0.05 mol%) while maintaining ee >99%.

  • Solvent Recycling : Methanol recovery via distillation cuts costs by 22%.

  • Byproduct Management : Pd recovery systems reclaim >95% metal from coupling steps.

Challenges and Mitigations

Issue : Epimerization during hydrolysis.
Solution : pH-controlled hydrolysis (pH 3.0 ± 0.2) minimizes racemization.

Issue : Pd leaching in coupling.
Solution : Silica-thiol scavengers reduce Pd content to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine carboxylic acids with aryl substituents. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Key Properties/Applications References
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid 3-chlorophenyl C₁₇H₂₁ClNO₄ 338.81 N/A N/A High lipophilicity; potential protease inhibitor intermediate
(3R,4S)-rel-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid 3-bromophenyl C₁₆H₂₀BrNO₄ 370.24 N/A N/A Enhanced halogen bonding; used in cross-coupling reactions
(3R,4S)-1-Boc-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid 3,5-difluorophenyl C₁₆H₂₀F₂NO₄ 344.33 N/A N/A Increased metabolic stability; fluorine-induced polarity
(±)-(3R,4S)-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid 3-methoxyphenyl C₁₇H₂₃NO₅ 321.37 62 16 (LC) Electron-donating group; lower reactivity in nucleophilic conditions
(3R,4S)-rel-1-Boc-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,5-dimethoxyphenyl C₁₈H₂₅NO₆ 351.40 N/A N/A Improved solubility; potential CNS-targeting applications
(3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl C₁₆H₂₀ClNO₄ 325.79 N/A N/A Altered steric hindrance; positional isomer effects

Key Insights from Comparison

Substituent Effects on Reactivity and Yield

  • Electron-withdrawing groups (e.g., 3-chlorophenyl, 3-bromophenyl) generally improve electrophilic substitution yields compared to electron-donating groups (e.g., 3-methoxyphenyl), which showed lower purity (16% LC) and yield (62%) in synthesis .
  • Halogenated derivatives (Cl, Br, F) exhibit higher molecular weights and lipophilicity, enhancing membrane permeability in drug candidates .

Stereochemical Considerations The (3R,4S) configuration is conserved across analogs to maintain chiral specificity, critical for binding to asymmetric enzyme active sites .

Safety and Handling

  • Boc-protected pyrrolidines with aryl groups commonly exhibit hazards such as skin irritation (H315) and acute oral toxicity (H302), as seen in Safety Data Sheets for structurally similar compounds .

Applications in Medicinal Chemistry

  • The 3-chlorophenyl variant is preferred for its balance of lipophilicity and steric bulk, whereas the 3,5-dimethoxyphenyl analog is explored for CNS drugs due to improved solubility .
  • Bromine and fluorine derivatives are utilized in radiopharmaceuticals and PET tracers, leveraging halogen atoms for isotopic labeling .

Biological Activity

Overview

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl substituent, and a carboxylic acid functional group, makes it of significant interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20ClNO4
  • CAS Number : 1820583-62-7

The compound's structure can be represented as follows:

Structure C16H20ClNO4\text{Structure }\quad \text{C}_{16}\text{H}_{20}\text{Cl}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in drug design for targeting specific enzymes involved in disease pathways.
  • Receptor Binding : The chlorophenyl group enhances lipophilicity and may facilitate binding to receptors involved in neurotransmission or other signaling pathways. This characteristic suggests potential applications in neuropharmacology.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar pyrrolidine derivatives can inhibit DNA synthesis in neoplastic cells, suggesting potential for this compound in cancer therapy.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AL5178Y Lymphoma10.5
Compound BLewis Lung Carcinoma8.2
(3R,4S)-1-(Boc)-4-(3-Cl)PyrrolidineTBDTBDCurrent Study

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. The chlorophenyl substituent may enhance interaction with serotonin receptors or other neurotransmitter systems. Preliminary studies indicate that similar compounds can modulate serotonin uptake, which is vital in treating mood disorders.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study investigating the enzyme-inhibitory effects of pyrrolidine derivatives found that the introduction of a chlorophenyl group significantly increased binding affinity to target enzymes involved in metabolic pathways .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that pyrrolidine derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications at the 4-position can enhance therapeutic efficacy .

Q & A

Q. What are the key synthetic routes for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, and what critical reagents are required?

The synthesis typically involves:

  • Pyrrolidine ring formation : Cyclization of a substituted aldehyde (e.g., 3-chlorobenzaldehyde) with a pyrrolidine precursor using bases like NaH or K₂CO₃ .
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .
  • Carboxylic acid activation : Coupling agents like DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid group for further functionalization .
    Critical reagents include chiral auxiliaries (e.g., L-proline derivatives) to control stereochemistry and solvents like DCM or DMF for optimal reactivity .

Q. How does the Boc protecting group influence the compound’s stability and reactivity?

The Boc group:

  • Enhances stability : Protects the amine from undesired reactions during synthesis (e.g., nucleophilic attacks) .
  • Facilitates deprotection : Removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to regenerate the free amine for downstream applications .
  • Impacts solubility : The bulky tert-butyl group increases lipophilicity, which may require optimization of solvent systems for reactions .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in synthesizing the (3R,4S) configuration?

Key approaches include:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., L-proline derivatives) to induce the desired stereochemistry .
  • Asymmetric catalysis : Employing catalysts like Jacobsen’s Mn-salen complexes for enantioselective cyclopropanation or epoxidation .
  • Chromatographic separation : HPLC or chiral column chromatography to isolate the (3R,4S) isomer from diastereomeric mixtures .
    Validation via X-ray crystallography or NMR-based Mosher ester analysis is critical to confirm configuration .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

  • 3-Chlorophenyl vs. other substituents :
    • Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets in enzyme active sites, as seen in analogs targeting proteases .
    • Meta-substitution (3-Cl) improves steric complementarity compared to ortho- or para-substituted analogs, as demonstrated in molecular docking studies .
  • SAR studies : Compare IC₅₀ values against biological targets (e.g., kinases, GPCRs) using analogs with varied substituents (e.g., 2-methoxy, 4-fluoro) .

Q. How can contradictory data on synthetic yields or purity be addressed?

  • Reaction optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts to improve reproducibility .
  • Analytical rigor : Use orthogonal methods (HPLC, LC-MS, ¹H/¹³C NMR) to identify impurities (e.g., diastereomers, de-Boc byproducts) .
  • Batch consistency : Implement quality control protocols (e.g., in-process monitoring via TLC or FTIR) for scalable synthesis .

Methodological Insights

Q. What analytical techniques are recommended for characterizing this compound?

  • Stereochemical analysis :
    • Circular dichroism (CD) or optical rotation to confirm enantiopurity .
    • NOESY NMR to assign spatial arrangement of substituents .
  • Purity assessment :
    • HPLC with chiral columns (e.g., Chiralpak AD-H) for diastereomer resolution .
    • Mass spectrometry (HRMS) to verify molecular formula .

Q. How can researchers mitigate toxicity risks during handling?

  • Safety protocols :
    • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
    • Avoid inhalation of fine powders; employ wet handling methods .
  • Waste disposal : Neutralize acidic deprotection waste (e.g., TFA) with bicarbonate before disposal .

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